7BIO

Kinase Selectivity Indirubin Aurora Kinase

7BIO cannot substitute for standard indirubins in GSK-3/CDK studies-its 7-bromo substitution redirects selectivity to FLT3, DYRKs, and Aurora kinases. • FLT3 inhibition (IC50=0.34 μM); DYRK1A/2 (IC50=1.9/1.3 μM); Aurora B/C (IC50=4.6/0.7 μM) • Induces caspase-independent, non-apoptotic cell death; tool for necroptosis/autophagy research • Crosses blood-brain barrier; validated in rodent Alzheimer's models via ICV injection

Molecular Formula C16H10BrN3O2
Molecular Weight 356.17 g/mol
Cat. No. B1662384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7BIO
Synonyms7-bromo-3-[1,3-dihydro-3-(hydroxyimino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one
Molecular FormulaC16H10BrN3O2
Molecular Weight356.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O
InChIInChI=1S/C16H10BrN3O2/c17-10-6-3-5-9-12(16(21)19-13(9)10)15-14(20-22)8-4-1-2-7-11(8)18-15/h1-7,18-19,21H
InChIKeyHYMACPDEJIEMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A solid

Structure & Identifiers


Interactive Chemical Structure Model





7BIO: Divergent Kinase Selectivity and Cytotoxicity


7BIO (7-bromoindirubin-3'-oxime) is a synthetic indirubin derivative. While it shares a bis-indole scaffold with many pan-kinase inhibitors, it possesses an atypical target profile, showing marginal inhibition of classic indirubin targets like cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) [1]. Its primary biochemical activity is the inhibition of the receptor tyrosine kinase FLT3, the dual-specificity kinases DYRK1A and DYRK2, and the mitotic kinases Aurora B and Aurora C [2].

Pathway Selectivity
Divergent profile targets FLT3, DYRK1A/2, and Aurora B/C; does not inhibit classic indirubin targets GSK-3 or CDKs
Cell Death Mechanism
Caspase-independent, non-apoptotic cell death induction; suitable for studying necroptosis and alternative death pathways
Model Context
Reported activity in rodent Aβ-induced cognitive deficit models; CNS administration context

7BIO: Non-Interchangeable with Other Indirubins


7BIO cannot be considered a generic substitute for other indirubins or GSK-3 inhibitors due to a fundamental shift in its target selectivity profile. While the parent compound indirubin and its isomer 6-bromoindirubin-3'-oxime (6BIO) are potent inhibitors of GSK-3 and CDKs, 7BIO exhibits only marginal activity against these enzymes [1]. This unexpected divergence is a direct result of the bromine substitution at the 7-position, which re-orients the molecule and favors binding to an entirely different set of kinases, primarily FLT3, DYRKs, and Aurora kinases [2]. Consequently, an experimental design predicated on GSK-3 or CDK inhibition will fail if 7BIO is used interchangeably with a typical indirubin, and vice-versa.

Target Shift
7BIO spares GSK-3 and CDKs; substitution for 6BIO or pan-indirubins will not inhibit those targets, invalidating GSK-3/CDK-dependent pathway assumptions.
Isoform Sensitivity
Kinase selectivity is position-dependent (7-bromo). Even minor indirubin analogs may display divergent Aurora/FLT3/DYRK profiles; review bromine substitution site before use.
Model-Specific Response
Caspase-independent death may not replicate in apoptosis-prone cell lines; experimental design based on typical apoptosis readouts may fail.

7BIO: Quantitative Selectivity and Functional Evidence


Kinase Selectivity: 7BIO vs. 6BIO

7BIO demonstrates a starkly different kinase inhibition profile compared to its isomer, 6-bromoindirubin-3'-oxime (6BIO). While 6BIO is a potent and selective inhibitor of GSK-3α/β, the shift of the bromine atom to the 7-position converts 7BIO into a potent inhibitor of Aurora B and C kinases, while sparing GSK-3 [1]. 7BIO inhibits Aurora B with an IC50 of 4.6 µM and Aurora C with an IC50 of 0.7 µM, whereas it shows only marginal activity against GSK-3 and CDKs [2].

Kinase Selectivity: 7BIO vs 6BIO
Head-to-head
7BIO: Aurora B IC50 = 4.6 µM, Aurora C IC50 = 0.7 µM; GSK-3 marginal. 6BIO: Selective GSK-3α/β inhibitor.
Aurora kinase pathway study fit
Reversal of primary kinase target; assay context review required
Kinase Selectivity Indirubin Aurora Kinase

Induction of Caspase-Independent Cell Death

7BIO induces a form of cell death that is mechanistically distinct from the apoptosis induced by many chemotherapeutic agents and other indirubins. In contrast to its 5-bromo- and 6-bromo- isomers, and to indirubin-3'-oxime, 7BIO triggers rapid cell death without caspase activation, cytochrome c release, or protection by Bcl-2/Bcl-XL overexpression [1]. This non-apoptotic death is characterized by the appearance of large pycnotic nuclei without chromatin condensation or nuclear fragmentation [1].

Cell Death Mechanism
Head-to-head
Caspase-independent, non-apoptotic death; no cytochrome c release or Bcl-2/Bcl-XL protection. 5-/6-bromo isomers: apoptotic.
Supports non-apoptotic death pathway study
Mechanistic divergence from classic indirubin apoptosis
Cell Death Apoptosis Resistance Necroptosis

Neuroprotection in an Alzheimer's Disease Model

7BIO demonstrates functional neuroprotective effects in a mouse model of Alzheimer's disease. Bilateral ventricle injection of 7BIO at doses of 2.3, 7.0, and 23.3 µg/kg significantly attenuated Aβ oligomer-induced cognitive impairments, including deficits in recognition, spatial learning, and memory [1]. This was accompanied by a decrease in neuroinflammatory markers (TNF-α, IL-6), reduced tau hyperphosphorylation, and attenuation of microglial and astrocyte activation [1].

In Vivo Model Response
Cross-study comparable
2.3–23.3 µg/kg i.c.v. attenuated Aβ-induced cognitive deficits and neuroinflammatory markers (TNF-α, IL-6, tau hyperphosphorylation).
Model-response endpoint context
CNS administration model; cognitive endpoint interpretation required
Neuroprotection Alzheimer's Disease In Vivo Efficacy

FLT3 and DYRK Kinase Inhibition Profile

7BIO is a potent inhibitor of the receptor tyrosine kinase FLT3 and the dual-specificity kinases DYRK1A and DYRK2. Quantitative IC50 values for these targets are: FLT3 (0.34 µM), DYRK1A (1.9 µM), and DYRK2 (1.3 µM) [1]. In contrast, 7BIO shows only marginal inhibitory activity against classic indirubin targets like CDKs and GSK-3 [2].

FLT3/DYRK Inhibition Profile
Class-level inference
FLT3 IC50 = 0.34 µM, DYRK1A IC50 = 1.9 µM, DYRK2 IC50 = 1.3 µM. Marginal activity against GSK-3 and CDKs.
FLT3/DYRK pathway inhibition study fit
Divergent from pan-indirubin; class-level target review
FLT3 DYRK1A DYRK2 Kinase Inhibition

7BIO: Validated Research Applications


Caspase-Independent Cell Death Pathways

Due to its unique ability to induce a non-apoptotic, caspase-independent form of cell death [1], 7BIO is a critical tool for researchers studying necroptosis, autophagy, or other alternative cell death mechanisms, particularly in cellular models that are resistant to traditional apoptosis-inducing agents.

FLT3 and DYRK Signaling Studies

The compound's potent inhibition of FLT3, DYRK1A, and DYRK2, combined with its marginal activity against GSK-3 and CDKs [2], makes it a selective chemical probe for isolating the cellular roles of these specific kinases. This is particularly relevant for research into hematopoietic disorders (FLT3) and neurodevelopmental processes (DYRK1A).

Alzheimer's Disease and Neuroinflammation Models

7BIO is validated for in vivo use in rodent models of Alzheimer's disease. It has been shown to effectively cross the blood-brain barrier and attenuate cognitive decline and neuroinflammation when administered via intracerebroventricular injection [3]. This makes it a suitable compound for preclinical studies of neuroprotective strategies.

Aurora B/C Kinase Research

As a selective inhibitor of Aurora B and C kinases over Aurora A [4], 7BIO serves as a specialized reagent for studying the specific functions of these mitotic kinases in cell division, chromosomal segregation, and cytokinesis, without confounding effects on GSK-3 or CDK activity.

Application
Selection Property
Validation Focus
Non-apoptotic cell death mechanism studies
Caspase-independent, cytochrome c‑independent death induction
Necroptosis/alternative death pathway endpoint review
FLT3/DYRK kinase signaling research
Selective FLT3/DYRK inhibition over GSK‑3/CDK
FLT3/DYRK-dependent pathway interpretation
Aβ-induced cognitive deficit models
CNS administration model-response context
Cognitive and neuroinflammatory endpoint monitoring
Aurora B/C mitotic kinase studies
Aurora B/C selectivity over Aurora A
Mitotic progression and cytokinesis endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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